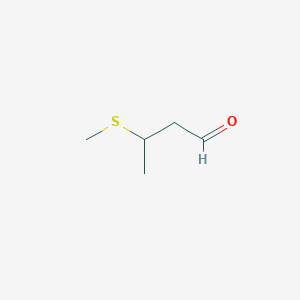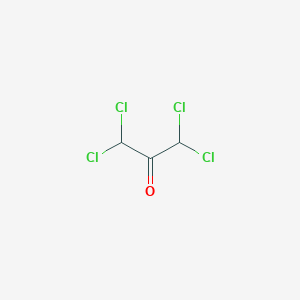
1,1,3,3-四氯丙酮
描述
1,1,3,3-Tetrachloroacetone is a halogenated organic compound with the molecular formula C3H2Cl4O. It is a polychlorinated derivative of acetone and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinctive structure and reactivity.
科学研究应用
1,1,3,3-Tetrachloroacetone is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its mutagenic properties and effects on biological systems.
作用机制
Target of Action
1,1,3,3-Tetrachloroacetone, a halogenated compound, is known to form ozone-chlorine and ozone-chloramine disinfection byproducts (DBPs) when elevated bromide levels are present in water treated with chlorine or chloramine as secondary disinfectants .
Mode of Action
The compound interacts with its targets, namely ozone-chlorine and ozone-chloramine, to form disinfection byproducts (DBPs). This interaction occurs when elevated bromide levels are present in water that is treated with chlorine or chloramine as secondary disinfectants .
Biochemical Pathways
It is known that the compound forms disinfection byproducts (dbps) in the presence of ozone-chlorine and ozone-chloramine .
Result of Action
The primary result of the action of 1,1,3,3-Tetrachloroacetone is the formation of disinfection byproducts (DBPs) in the presence of ozone-chlorine and ozone-chloramine . These DBPs are formed when elevated bromide levels are present in water treated with chlorine or chloramine as secondary disinfectants.
Action Environment
The action of 1,1,3,3-Tetrachloroacetone is influenced by environmental factors such as the presence of elevated bromide levels in water and the use of chlorine or chloramine as secondary disinfectants . These conditions facilitate the interaction of the compound with its targets and the subsequent formation of disinfection byproducts (DBPs).
生化分析
Biochemical Properties
It is known that this compound is a potent mutagen , suggesting that it may interact with enzymes, proteins, and other biomolecules in a way that alters their normal function
Cellular Effects
Given its mutagenic properties , it is likely that this compound has significant effects on various types of cells and cellular processes It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloroacetone can be synthesized through the chlorination of acetone. The process involves the reaction of acetone with chlorine gas in the presence of a catalyst such as iodine or an iodine-containing compound. The reaction is typically carried out at temperatures ranging from 10°C to 80°C, with the exclusion of water to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1,1,3,3-tetrachloroacetone follows a similar chlorination process. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and controlled addition of chlorine gas are common practices to ensure efficient production.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrachloroacetone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1,3,3-tetrachloroacetone can be substituted with other halogens or nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Formation of compounds like 1,1,3,3-tetrafluoroacetone.
Reduction Reactions: Formation of compounds like 1,1,3-trichloroacetone.
Oxidation Reactions: Formation of compounds like 1,1,3,3-tetrachloropropanoic acid.
相似化合物的比较
1,1,1,3-Tetrachloroacetone: Similar in structure but differs in the position of chlorine atoms.
1,1,3-Trichloroacetone: Contains one less chlorine atom, leading to different reactivity and applications.
1,1,1-Trichloroacetone: Another chlorinated derivative with distinct properties.
Uniqueness: 1,1,3,3-Tetrachloroacetone is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic applications and research studies .
属性
IUPAC Name |
1,1,3,3-tetrachloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWVKJAGMVZYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021663 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-21-3 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrachloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Tetrachloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrachloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7R42FF17P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major intermediates formed when 1,1,3,3-Tetrachloroacetone is produced during the degradation of phenolic compounds?
A: 1,1,3,3-Tetrachloroacetone was identified as an intermediate product during the degradation of both 2,4-dichlorophenol and phenol in the presence of chloride ions by sulfate radicals generated through cobalt-mediated decomposition of peroxymonosulfate (Oxone). [] In the case of 2,4-dichlorophenol, other intermediates included 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, and pentachloroacetone. For phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol were also observed. This study highlights the potential for halogenation of organics in water through the interaction of chloride ions with sulfate radicals. []
Q2: Can 1,1,3,3-Tetrachloroacetone be used in organic synthesis?
A: Yes, 1,1,3,3-Tetrachloroacetone serves as a starting material for the synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [] This potent mutagen was synthesized in five steps with a 44% yield, using (carbomethoxymethylene)triphenylphosphorane as the other key reagent. []
Q3: Has 1,1,3,3-Tetrachloroacetone been investigated for potential teratogenic effects?
A: While limited information is available, a teratogenicity study on 1,1,3,3-Tetrachloroacetone has been conducted in mice and rabbits. [] The details of this study and its findings would require further investigation.
Q4: Can 1,1,3,3-Tetrachloroacetone be used as a catalyst in chemical reactions?
A: Research indicates that 1,1,3,3-Tetrachloroacetone can act as a catalyst in the epoxidation of olefins using hydrogen peroxide. [] The specific reaction mechanism and selectivity of this process would need further exploration.
Q5: What are the environmental concerns surrounding 1,1,3,3-Tetrachloroacetone?
A: Although not explicitly addressed in the provided research, the presence of 1,1,3,3-Tetrachloroacetone as a byproduct in the degradation of phenolic compounds using sulfate radicals raises concerns about its potential environmental impact and persistence. [] Further research is needed to understand its ecotoxicological effects and develop appropriate mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide](/img/structure/B41628.png)
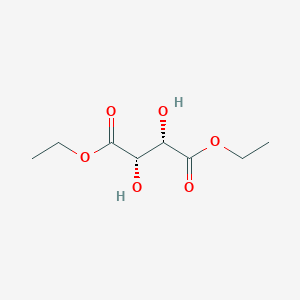
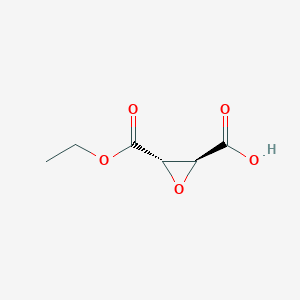


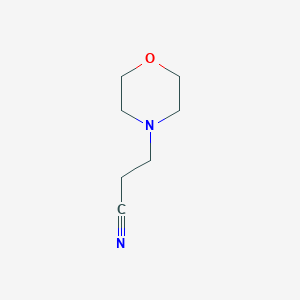


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)

